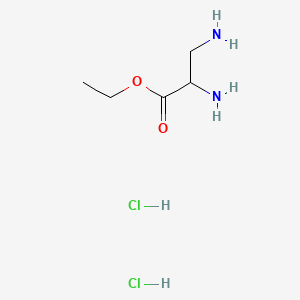
Ethyl 2,3-diaminopropionate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-diaminopropionate dihydrochloride is a chemical compound that belongs to the class of non-proteinogenic amino acids It is structurally characterized by the presence of two amino groups attached to a propionate backbone, with an ethyl ester and two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing ethyl 2,3-diaminopropionate dihydrochloride involves the conversion of ethyl cyanoacetate into the corresponding 2-hydroxyimino-derivative, followed by catalytic hydrogenation to afford the diamino-dihydrochloride . The reaction conditions typically include the use of Adam’s catalyst for hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-diaminopropionate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of ethyl 2,3-diaminopropionate, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 2,3-diaminopropionate dihydrochloride has a wide range of applications in scientific research:
Industry: The compound is used in the production of various chemical intermediates and as a reagent in different industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2,3-diaminopropionate dihydrochloride involves its interaction with specific enzymes and molecular targets. For example, in the biosynthesis of monobactams, the compound acts as a substrate for non-ribosomal peptide synthetases, which incorporate it into the antibiotic structure . The molecular pathways involved include enzymatic transformations that lead to the formation of bioactive compounds.
Comparison with Similar Compounds
Ethyl 2,3-diaminopropionate dihydrochloride can be compared with other similar compounds, such as:
2,3-Diaminopropionic acid: This compound is a non-proteinogenic amino acid found in certain secondary metabolites.
Cisplatin derivatives: These include various esters of 2,3-diaminopropionic acid that have been synthesized for their potential antitumor activity.
Properties
CAS No. |
6020-57-1 |
|---|---|
Molecular Formula |
C5H14Cl2N2O2 |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
ethyl 2,3-diaminopropanoate;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-2-9-5(8)4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H |
InChI Key |
MUFTVIRBUNQPIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



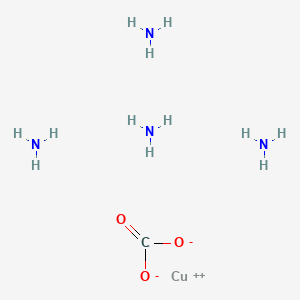
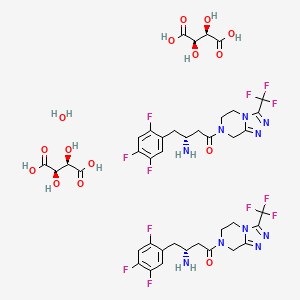
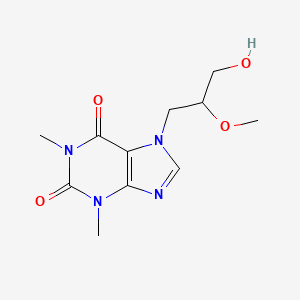
![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
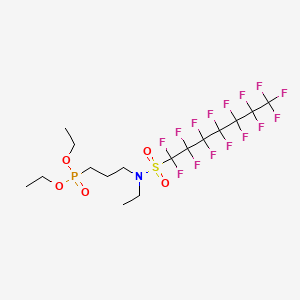
![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)

![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
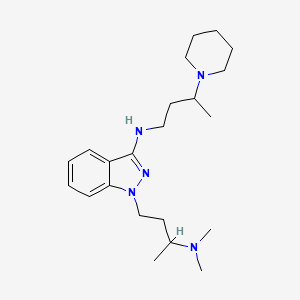
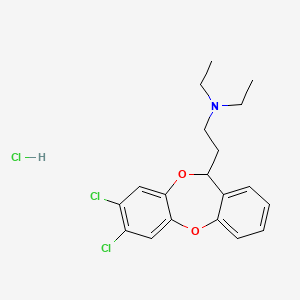

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)

